molecular formula C13H19F2N5O2S B10928619 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10928619
M. Wt: 347.39 g/mol
InChI Key: PUQUFNICVUOZQG-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in the field of organic chemistry

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. One common method starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis . This intermediate is then further reacted with appropriate reagents to introduce the sulfonamide group and other substituents.

Chemical Reactions Analysis

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and sulfonamides. Compared to these compounds, 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19F2N5O2S

Molecular Weight

347.39 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H19F2N5O2S/c1-5-19-7-11(9(2)16-19)6-18(4)23(21,22)12-8-20(13(14)15)17-10(12)3/h7-8,13H,5-6H2,1-4H3

InChI Key

PUQUFNICVUOZQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F

Origin of Product

United States

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